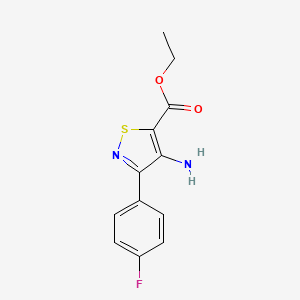

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is a fluorinated thiazole derivative with a molecular weight of 266.30 g/mol and a purity of 95% . The compound features a thiazole core substituted with an amino group, a 4-fluorophenyl moiety, and an ethyl ester at positions 4, 3, and 5, respectively. It has been cataloged by CymitQuimica (Ref: 10-F662666) but is currently listed as discontinued across all quantities (1g to 500mg) .

Properties

IUPAC Name |

ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-12(16)11-9(14)10(15-18-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAJPWUZVXXYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-bromoacetate with thiourea can yield the thiazole ring, which is then further functionalized to introduce the amino and fluorophenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies indicate that derivatives of thiazole compounds exhibit significant anticancer properties. Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activities. This compound has been tested against various bacterial strains, showing effective inhibition, which suggests potential use as an antimicrobial agent . The compound's structure allows it to interact with bacterial enzymes, disrupting their function.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound has been studied for its potential to reduce inflammation in animal models, indicating its utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity | Target | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Induces apoptosis | |

| Antimicrobial | Bacterial strains | Effective inhibition | |

| Anti-inflammatory | Inflammatory markers | Reduces cytokines |

Material Science Applications

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use.

Nanotechnology

The compound's unique chemical properties make it suitable for nanotechnology applications, including the development of nanoscale sensors and drug delivery systems. Its ability to form stable complexes with metal ions can be exploited in creating nanosized catalysts and sensors with high sensitivity and selectivity.

Case Studies

Case Study 1: Anticancer Research

A study published in Chemistry Letters explored the synthesis of thiazole derivatives and their anticancer activity against human cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at low concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound showed notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazole vs. Quinoline and Thiophene Derivatives

- Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate: The thiazole ring provides a planar, aromatic heterocycle with nitrogen and sulfur atoms, enhancing metabolic stability compared to purely hydrocarbon frameworks. The 4-fluorophenyl group introduces steric bulk and lipophilicity, while the ethyl ester improves solubility in organic solvents .

- 4-Amino-3-(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline (4h): A quinoline derivative synthesized via Suzuki coupling (21% yield) .

- 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate: A thiophene-based analog with a methyl group and phenyl substituent.

Table 1: Structural Comparison

Physicochemical Properties

- Lipophilicity: The ethyl ester in the thiazole derivative increases lipophilicity compared to methyl esters (e.g., Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate, cited in CymitQuimica’s catalog) .

- Solubility: The amino and ester groups in the thiazole compound enhance aqueous solubility relative to purely aromatic quinolines like 4h .

- Stability : Discontinuation of the thiazole derivative may suggest stability issues under storage, whereas thiophene derivatives are often more stable due to reduced ring strain .

Crystallographic and Computational Analysis

- This compound: No crystallographic data is provided, but programs like SHELXL and WinGX are standard for refining such structures. Ring puckering analysis (Cremer-Pople parameters ) could clarify conformational flexibility.

Biological Activity

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a fluorophenyl substituent, contributing to its unique chemical properties. The structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H11FN2O2S |

| Molecular Weight | 270.29 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring facilitates hydrogen bonding and π-π interactions, while the fluorophenyl group enhances binding affinity to specific receptors or enzymes. This dual interaction profile allows the compound to modulate biological responses effectively.

Antiviral Activity

Research has demonstrated that thiazole derivatives exhibit significant antiviral properties. A study highlighted that modifications in the thiazole structure can lead to enhanced antiviral activity against flaviviruses by targeting their envelope proteins. For instance, compounds similar to this compound have shown promising results in inhibiting viral replication in cellular assays .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A comparative study indicated that thiazole derivatives generally possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing potent activity against various bacterial strains .

Anticancer Potential

The compound has been assessed for anti-proliferative effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results from MTT assays indicated that this compound exhibits significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for anticancer drug development .

Case Studies and Research Findings

- Antiviral Efficacy : In a study examining the structure-activity relationship (SAR) of phenylthiazole derivatives, it was found that the presence of a para-substituted fluorophenyl group significantly improved antiviral efficacy against yellow fever virus. The lead compound demonstrated an EC50 value comparable to existing antiviral agents .

- Antimicrobial Evaluation : A comprehensive evaluation of thiazole derivatives revealed that this compound had an MIC of ≤0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Cancer Cell Line Studies : In vitro studies showed that the compound inhibited cell proliferation in HepG2 and MCF-7 cells with IC50 values ranging from 10 to 25 μM. This suggests that structural modifications could enhance its anticancer properties further .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions, such as the Gewald synthesis, which involves the reaction of α-cyanoesters with sulfur and amines. Key steps include:

- Condensation of 4-fluorophenylacetonitrile with ethyl chlorooxoacetate to form the thiazole core.

- Amination at the 4-position using ammonia or ammonium acetate under reflux conditions.

- Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, EtOAC/hexane gradients) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole C-5 carbonyl at ~165 ppm).

- FTIR : Bands at 1680–1700 cm (C=O stretch), 3300–3400 cm (N-H stretch).

- HPLC/LC-MS : Purity assessment (≥95%) and molecular ion detection (e.g., [M+H] at m/z 307).

- X-ray Diffraction : For unambiguous structural confirmation .

Q. How is the purity and stability of the compound validated under experimental conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C).

- Accelerated Stability Studies : Exposure to heat (40–60°C), humidity (75% RH), and light to assess degradation pathways.

- HPLC Monitoring : Detect impurities (e.g., hydrolyzed carboxylate derivatives) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve conformational ambiguities in this compound?

SC-XRD analysis using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) provides:

- Bond lengths/angles (e.g., C-S bond ≈1.71 Å, C4-NH ≈1.34 Å).

- Torsional angles between the fluorophenyl and thiazole rings (e.g., dihedral angles ~30–40°).

- Hydrogen-bonding networks (e.g., N-H⋯O interactions stabilizing crystal packing) .

Q. What strategies are used to analyze structure-activity relationships (SAR) involving the 4-fluorophenyl moiety?

- Bioisosteric Replacement : Compare activity with chloro-, methyl-, or trifluoromethyl-substituted analogs.

- Molecular Docking : Assess fluorophenyl interactions with hydrophobic pockets in target proteins (e.g., kinases, GPCRs).

- Lipophilicity Studies : LogP measurements to correlate fluorophenyl’s contribution to membrane permeability .

Q. How can computational methods predict the compound’s reactivity and electronic properties?

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals (HOMO-LUMO gaps ~4–5 eV).

- MD Simulations : Evaluate solvation effects and stability in biological membranes.

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and metabolic pathways .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Cross-Validation : Compare NMR-derived torsional angles with SC-XRD results.

- Dynamic Effects : Consider solution-phase conformational flexibility vs. solid-state rigidity.

- Error Analysis : Refine X-ray data with SHELXL’s restraints/constraints to reconcile discrepancies .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (SC-XRD) | Method/Software |

|---|---|---|

| Space Group | P2/c | SHELXL |

| R-factor | <0.05 | SHELXL Refinement |

| Dihedral Angle (Thiazole-Fluorophenyl) | 35.2° | WinGX |

Q. Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Reflux (EtOH, 12 h) | 68 | 97.2 |

| Microwave (100°C, 1 h) | 72 | 98.5 |

| Catalyst (p-TsOH) | 85 | 99.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.